molecular formula C19H17ClN4O3 B2758636 3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034553-90-5

3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2758636
CAS RN: 2034553-90-5
M. Wt: 384.82
InChI Key: KSQYBXWDPRDGBD-UHFFFAOYSA-N
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Description

3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for the treatment of autoimmune diseases and cancer. CP-690,550 has shown promising results in preclinical and clinical studies, making it a potential candidate for the development of new therapeutics.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones involves a straightforward method starting from 2-chloropyridine-3-carboxylic acid, leading to significant variations in biopharmaceutical properties. This class of compounds exhibits a wide range in solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values, underscoring their structural diversity and potential for varied applications (Jatczak et al., 2014).

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives have shown remarkable biological activities. Specific derivatives have been active against a broad spectrum of human tumor cell lines, with structure-activity relationship studies indicating that modifications at certain positions on the pyrimidine ring enhance anti-cancer activities (Singh & Paul, 2006). Additionally, these compounds have demonstrated potential as urease inhibitors, with certain derivatives showing significant activity, which could be relevant in the treatment of diseases caused by urease-producing pathogens (Rauf et al., 2010).

Antimicrobial and Antitumor Applications

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been synthesized and showed variable antibacterial activities and potential as antitumor agents. This suggests their utility in developing new antibacterial and antitumor medications (Alwan et al., 2014). Moreover, the synthesis of highly functionalized dispiro heterocycles incorporating the pyrido[2,3-d]pyrimidine motif has yielded compounds with good antimicrobial and antitubercular activities, indicating their promise in addressing infectious diseases (Dandia et al., 2013).

Photophysical Properties and pH-Sensing Application

Derivatives of pyrimidine-phthalimide, based on a donor–π–acceptor (D–π–A) structure, have been synthesized to exhibit solid-state fluorescence emission and positive solvatochromism. These properties make them suitable for developing novel colorimetric pH sensors and logic gates for specific applications, demonstrating the versatility of pyrido[2,3-d]pyrimidine derivatives in material science (Yan et al., 2017).

properties

IUPAC Name

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-13-4-1-3-12(11-13)17(25)23-9-6-14(7-10-23)24-18(26)15-5-2-8-21-16(15)22-19(24)27/h1-5,8,11,14H,6-7,9-10H2,(H,21,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQYBXWDPRDGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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